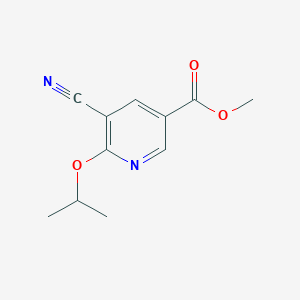

Methyl 5-cyano-6-isopropoxynicotinate

Description

Significance of the Pyridine (B92270) Scaffold in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. organic-chemistry.orgnih.govresearchgate.net Its presence is ubiquitous in a vast range of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. organic-chemistry.org The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, polarity, and ability to form hydrogen bonds. These characteristics are crucial for its interaction with biological targets, making it a "privileged scaffold" in drug discovery. organic-chemistry.orgnih.gov Many FDA-approved drugs incorporate the pyridine moiety, highlighting its importance in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.net Furthermore, the pyridine ring serves as a versatile synthetic intermediate, allowing for a wide array of chemical transformations to generate diverse molecular architectures. researchgate.net

Overview of Nicotinate (B505614) Ester Chemistry

Nicotinate esters are a class of compounds derived from nicotinic acid (also known as niacin or vitamin B3), which is a pyridine-3-carboxylic acid. These esters, such as methyl nicotinate and ethyl nicotinate, are characterized by the presence of an ester group at the 3-position of the pyridine ring. The chemistry of nicotinate esters is largely dictated by the interplay between the electron-withdrawing nature of the ester group and the electronic properties of the pyridine ring.

Contextualization of Cyano-Substituted Pyridine Derivatives within Organic Synthesis

Cyano-substituted pyridine derivatives, often referred to as cyanopyridines, are valuable building blocks in organic synthesis. The cyano group (-C≡N) is a strong electron-withdrawing group, which significantly modifies the electronic landscape of the pyridine ring. This electronic perturbation can activate the ring towards certain types of reactions and influence the regioselectivity of synthetic transformations.

The cyano group itself is a versatile functional handle that can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines. This chemical versatility makes cyanopyridines important intermediates for the synthesis of complex molecules. For instance, the presence of a cyano group can facilitate nucleophilic aromatic substitution reactions on the pyridine ring. Furthermore, cyanopyridines are utilized in the construction of various heterocyclic systems and have been investigated for applications in materials science, such as in the development of organic photovoltaic devices.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1312008-56-2 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 5-cyano-6-propan-2-yloxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-7(2)16-10-8(5-12)4-9(6-13-10)11(14)15-3/h4,6-7H,1-3H3 |

InChI Key |

OQUZZBNVPTWCKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)OC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Cyano 6 Isopropoxynicotinate and Analogs

Strategies for the Construction of the Nicotinate (B505614) Core

The formation of the central pyridine (B92270) ring, the nicotinate core, is the foundational step in the synthesis of the target compound. This can be achieved through several powerful synthetic strategies, including multi-component reactions and cyclocondensation events, often streamlined into one-pot procedures for efficiency.

Multi-component Reaction Approaches for Pyridine Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient for constructing complex heterocyclic systems like pyridines. bohrium.comchristuniversity.in These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.com

A classic and widely recognized MCR for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis . acsgcipr.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.orgyoutube.com

For the synthesis of more specifically functionalized pyridines, such as those bearing a cyano group, four-component reactions are often employed. A common approach involves the reaction of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone, and ammonium acetate. mdpi.comnih.gov This strategy allows for the direct incorporation of the cyano and ester functionalities necessary for the nicotinate core.

| Reaction Name | Key Reactants | Intermediate/Product | Reference |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia Source | 1,4-Dihydropyridine, then Pyridine | organic-chemistry.org, wikipedia.org |

| Four-Component Reaction | Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate, Ketone, Ammonium Acetate | Substituted 2-Amino-3-cyanopyridine | mdpi.com, nih.gov |

Cyclocondensation Reactions in Pyridine Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water or ammonia. youtube.combaranlab.org One of the most fundamental approaches to pyridine synthesis is the condensation of 1,5-dicarbonyl compounds with ammonia, which cyclizes to form the pyridine ring after dehydration and oxidation. baranlab.org

A more sophisticated and versatile cyclocondensation is the Bohlmann-Rahtz Pyridine Synthesis . acsgcipr.orgwikipedia.org This two-step method begins with the Michael addition of an enamine to an ethynyl (B1212043) ketone, which produces an aminodiene intermediate. nih.govthieme-connect.com This intermediate is then isolated and undergoes a thermally induced cyclodehydration to yield a polysubstituted pyridine. nih.govjk-sci.com This method is particularly effective for producing 2,3,6-trisubstituted pyridines with high regiocontrol. nih.gov Modifications to the Bohlmann-Rahtz synthesis have been developed to avoid the high temperatures often required for the final cyclization step, for instance, by using acid catalysis. thieme-connect.com

One-Pot Synthetic Procedures for Related Cyano-Pyridine Derivatives

To maximize efficiency and reduce waste, many pyridine syntheses are designed as one-pot procedures, where reactants are added sequentially without isolating intermediates. acsgcipr.org This approach is particularly well-suited for the MCRs used to create cyano-pyridine derivatives.

The synthesis of 2-amino-3-cyanopyridines is frequently accomplished in a one-pot reaction by combining an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate. mdpi.comsemanticscholar.orgresearchgate.net This reaction can be catalyzed and promoted by various means to improve yields and reaction times. For example, using nanostructured catalysts under solvent-free conditions or employing microwave irradiation are green chemistry techniques that have been successfully applied to this synthesis. mdpi.comsemanticscholar.orgresearchgate.net These methods offer significant advantages, including short reaction times (often just a few minutes), high yields, and environmentally friendly conditions. nih.govsemanticscholar.org

| Reactants | Conditions | Product Type | Yield | Reference |

| Ar-CHO, Malononitrile, Ketone, NH₄OAc | Na₂CaP₂O₇, 80 °C, Solvent-free | 2-Amino-3-cyanopyridine | 84–94% | mdpi.com |

| Ar-CHO, Malononitrile, Ketone, NH₄OAc | Microwave irradiation, Solvent-free | 2-Amino-3-cyanopyridine | 72–86% | semanticscholar.org, researchgate.net |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, NH₄OAc | Microwave irradiation, Ethanol | 3-Cyano-2-pyridone derivative | 82–94% | nih.gov |

Introduction and Functionalization of the Isopropoxy Moiety

Once the substituted nicotinate core is assembled, the next critical step is the introduction of the isopropoxy group at the 6-position of the pyridine ring. This is typically achieved through alkoxylation, a functionalization process that installs an alkoxy (-OR) group onto the ring.

Alkoxylation Strategies for Pyridine Rings

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comchemistry-online.com This reaction is a primary method for introducing alkoxy groups. The strategy requires a pyridine ring substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the target position. quimicaorganica.org An alkoxide ion (RO⁻) then acts as the nucleophile, attacking the carbon atom bearing the leaving group and displacing it. stackexchange.comchemistry-online.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the electron-withdrawing nitrogen atom, which can delocalize the negative charge, making the reaction favorable at the 2- and 4-positions. stackexchange.com For the synthesis of a 6-alkoxynicotinate, the same principle applies, as the 6-position is electronically equivalent to the 2-position.

Isopropylation Methods

The specific introduction of an isopropoxy group relies on the principles of alkoxylation, most commonly through a variation of the Williamson Ether Synthesis . wikipedia.orgmasterorganicchemistry.com This method involves the reaction between an alkoxide and an alkyl halide. wikipedia.org In the context of synthesizing Methyl 5-cyano-6-isopropoxynicotinate, two primary pathways are feasible.

Reaction of a Halopyridine with Isopropoxide: The most direct method involves reacting a precursor such as Methyl 5-cyano-6-chloronicotinate with sodium isopropoxide. The isopropoxide ion acts as a potent nucleophile, displacing the chloride ion at the 6-position via an SₙAr mechanism. quimicaorganica.orgwikipedia.org

Alkylation of a Hydroxypyridine: An alternative route starts with a Methyl 5-cyano-6-hydroxynicotinate (a pyridone tautomer) precursor. The hydroxyl group is first deprotonated with a strong base (like sodium hydride) to form the corresponding pyridinoxide anion. youtube.com This anion then serves as the nucleophile, reacting with an isopropylating agent such as 2-bromopropane (B125204) or isopropyl iodide to form the desired ether linkage. youtube.comscirp.org

Both methods are effective for forming the C-O bond of the isopropoxy ether, with the choice of route often depending on the availability of the starting materials.

| Method | Pyridine Precursor | Isopropylating Reagent | Reaction Type | Reference |

| SₙAr | Methyl 5-cyano-6-chloronicotinate | Sodium isopropoxide | Nucleophilic Aromatic Substitution | quimicaorganica.org, semanticscholar.org |

| Williamson Ether Synthesis | Methyl 5-cyano-6-hydroxynicotinate | 2-Bromopropane, Base (e.g., NaH) | Sₙ2 Alkylation of an alkoxide | wikipedia.org, youtube.com |

Incorporation and Reactivity of the Cyano Group

The introduction and subsequent reactions of the cyano group are pivotal in the synthesis of complex nicotinic acid derivatives. The electron-withdrawing nature of the nitrile functionality significantly influences the reactivity of the pyridine ring, making it a key component in the molecular architecture.

Reductive cyanation provides a pathway for the introduction of a cyano group. While direct reductive cyanation of the pyridine nucleus is not extensively documented, related methodologies offer insights into potential synthetic strategies. One such approach involves the cyanation of pyridine N-oxides. The oxidation of the pyridine nitrogen enhances the ring's reactivity towards nucleophilic attack, facilitating the introduction of a cyano group, often at the α-position. researchgate.net Subsequent deoxygenation of the N-oxide would yield the desired cyanopyridine. researchgate.net

Another relevant transformation is the reductive coupling of aldehydes with olefins, which can be promoted by an in situ generated pyridine-boryl radical. nih.gov This metal-free approach highlights the potential for radical-mediated C-C bond formation in the synthesis of functionalized pyridines. nih.gov Conversely, reductive decyanation, the removal of a cyano group, has been achieved using various catalytic systems, such as those based on nickel or rhodium, which could be envisioned in reverse for cyanation under specific conditions. nih.gov

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of aldoses, proceeding through a cyanohydrin intermediate. wikipedia.orgchemeurope.com This reaction involves the nucleophilic addition of cyanide to a carbonyl group, forming a new stereocenter. chemistrysteps.com While primarily applied to carbohydrate chemistry, the fundamental principles of cyanohydrin formation can be adapted to heterocyclic systems. wikipedia.orgchemistrysteps.com For instance, a pyridine aldehyde analog could undergo a similar reaction to introduce a cyano group and a hydroxyl group on an adjacent carbon. The resulting cyanohydrin could then be further transformed.

The general mechanism involves two main stages:

Formation of the cyanohydrin : The cyanide ion attacks the carbonyl carbon of the aldehyde. quimicaorganica.org

Conversion to the final product : The nitrile group of the cyanohydrin is typically hydrolyzed and then reduced to form a new aldehyde. quimicaorganica.org

This methodology offers a route to hydroxymethyl-substituted cyanopyridines, which are valuable intermediates for further functionalization.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a cyano group onto a pyridine ring. The regioselectivity of this reaction is dictated by the electronic properties of the pyridine ring, with nucleophilic attack being favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com

The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. nih.gov For the synthesis of this compound, a precursor with a suitable leaving group at the 5-position could react with a cyanide salt, such as sodium or potassium cyanide, to introduce the cyano group. The reactivity order in such substitutions can be influenced by the nature of the leaving group and the reaction conditions. nih.govrsc.org

| Parameter | Description | Relevance to Cyano Group Introduction |

| Position of Attack | Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. stackexchange.com | The introduction of the cyano group at the 5-position would likely require specific substitution patterns or activation of the ring. |

| Leaving Group | The nature of the leaving group influences the reaction rate. Common leaving groups include halides and nitro groups. nih.govrsc.org | A good leaving group at the desired position is crucial for a successful SNAr reaction. |

| Activating Groups | Electron-withdrawing groups on the pyridine ring facilitate nucleophilic substitution. nih.gov | The isopropoxy and methyl ester groups in the target molecule will influence the reactivity of the ring towards cyanation. |

Esterification and Transesterification Approaches for Methyl Ester Formation

The methyl ester functionality in this compound is typically introduced through esterification of the corresponding carboxylic acid or transesterification of another ester.

The conversion of a carboxylic acid to a methyl ester is a common and crucial step in the synthesis of the target compound and its analogs. Several methods are available for this transformation. A notable reagent system for the methylation of carboxylic acids is methanesulfonyl chloride in pyridine at 0°C. researchgate.net However, the efficacy of this method has been a subject of discussion, with some studies reporting difficulties in reproducing the methylation. tandfonline.com

Other widely used and reliable methods for the methylation of carboxylic acids include:

Reaction with diazomethane: This is a high-yielding reaction but is limited by the hazardous and explosive nature of diazomethane.

Fischer esterification: This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction with methyl iodide in the presence of a base: This method is effective but methyl iodide is a toxic reagent.

The choice of methylation method depends on the substrate's tolerance to acidic or basic conditions and the presence of other functional groups.

| Methylation Reagent | Conditions | Advantages | Disadvantages |

| Methanesulfonyl chloride/pyridine | 0°C researchgate.net | Mild conditions researchgate.net | Reproducibility issues have been reported. tandfonline.com |

| Diazomethane | Ethereal solution | High yield, mild conditions | Highly toxic and explosive |

| Methanol/Acid catalyst | Reflux | Inexpensive reagents | Requires acidic conditions, which may not be suitable for all substrates |

| Methyl iodide/Base | Varies | Effective | Methyl iodide is toxic |

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijarsct.co.inrasayanjournal.co.in These principles can be applied to the synthesis of this compound and its analogs to develop more sustainable and efficient methods. biosynce.com

Key green chemistry approaches applicable to this synthesis include:

Catalysis : The use of catalysts, including biocatalysts, can lead to milder reaction conditions, higher selectivity, and reduced waste generation. ijarsct.co.inbiosynce.com Metal-pyridine complexes, for instance, are used in various catalytic reactions. biosynce.com

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net

Solvent-free reactions : Conducting reactions without a solvent minimizes waste and can simplify product purification. rasayanjournal.co.in

Multicomponent reactions : These reactions, where multiple reactants combine in a single step to form the product, are highly atom-economical and efficient. nih.govresearchgate.net

Use of safer solvents : Replacing hazardous organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.in

By incorporating these principles, the synthesis of this compound analogs can be made more environmentally friendly and economically viable. rasayanjournal.co.in

Aqueous Medium Reactions and Catalyst-Free Conditions

The use of water as a solvent and the development of catalyst-free reactions are central tenets of green chemistry. While the direct synthesis of this compound in an aqueous, catalyst-free system is not extensively documented, the synthesis of structurally related polysubstituted pyridines under such conditions has been reported, suggesting a feasible pathway.

Metal-free protocols for the synthesis of polysubstituted pyridines have been developed, demonstrating the potential to avoid transition-metal catalysts. mdpi.comnih.govacs.orgresearchgate.net These methods often rely on the reaction of simple, readily available starting materials. For instance, a metal-free [3+3] annulation strategy has been employed for the synthesis of polysubstituted pyridines under mild conditions, showcasing broad substrate scope and good functional group tolerance. mdpi.com This approach avoids the need for transition metals and operates under ambient conditions, making it an attractive and practical alternative to traditional methods. mdpi.com

Another metal-free approach involves the combination of iodine and triethylamine (B128534) to trigger the synthesis of pyridines from oximes and α,β-unsaturated aldehydes. nih.govacs.orgorganic-chemistry.org This method exhibits high chemoselectivity and is tolerant of a wide range of functional groups, providing a broad scope for the preparation of functionalized pyridines. nih.gov Mechanistic studies suggest that these reactions may proceed through a radical pathway. nih.govacs.org

These examples of catalyst-free and metal-free syntheses of highly substituted pyridines provide a strong foundation for developing an aqueous and catalyst-free synthesis of this compound. A plausible approach could involve a multi-component reaction of readily available precursors in water, potentially under elevated temperature to facilitate the reaction.

Table 1: Examples of Catalyst-Free Pyridine Synthesis Approaches

| Reaction Type | Key Features | Starting Materials (General) | Potential Relevance |

| [3+3] Annulation | Metal-free, mild conditions, broad scope | β-enaminonitriles and β,β-dichloromethyl peroxides | Synthesis of the core pyridine scaffold |

| Oxime-based Synthesis | Metal-free, high chemoselectivity | O-acetyl ketoximes and α,β-unsaturated aldehydes | Introduction of diverse substituents |

Microwave-Assisted Synthesis in Pyridine Carbonitrile Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.commdpi.com This technique is particularly well-suited for the synthesis of heterocyclic compounds, including pyridine derivatives.

The application of microwave irradiation can significantly enhance the efficiency of reactions that typically require harsh conditions or prolonged heating. For example, in the synthesis of nicotinic acid derivatives, microwave heating has been shown to reduce reaction times dramatically. researchgate.net The use of a microwave reactor in the gas-phase oxidation of 3-methylpyridine (B133936) to nicotinic acid allowed the process to be carried out at a much lower temperature (180 °C) with high selectivity (95%), demonstrating the potential for energy savings. nih.gov

Microwave-assisted synthesis is also compatible with green chemistry principles by enabling the use of environmentally friendly solvents or even solvent-free conditions. mdpi.com The rapid and efficient heating provided by microwaves can minimize the formation of byproducts and simplify purification procedures. mdpi.com Given these advantages, a microwave-assisted approach to the synthesis of this compound would likely involve the rapid, one-pot condensation of appropriate precursors, leading to a more sustainable and efficient process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Energy Consumption | High | Lower nih.gov |

| Reaction Temperature | Often high | Can be lower nih.gov |

| Yields | Variable | Often higher mdpi.com |

| Side Reactions | More prevalent | Minimized mdpi.com |

Application of Environmentally Benign Organo-catalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of green and sustainable chemistry. soton.ac.uk While the direct application of organocatalysts to the de novo synthesis of the this compound ring system is an area of ongoing research, their use in the functionalization of pyridine rings is well-established.

Organocatalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, ready availability, and stability to air and moisture. They can be employed for a wide range of transformations, including the introduction of functional groups onto the pyridine scaffold.

For the synthesis of highly substituted pyridines, organocatalysts could potentially be used to facilitate key bond-forming reactions in a multi-component assembly. For instance, an organocatalyst could be employed to activate one of the reactants, such as an enolate or enamine intermediate, promoting its reaction with other components to build the pyridine ring. The development of such an organocatalytic route would represent a significant step towards a more sustainable synthesis of this compound.

Retrosynthetic Analysis for Sustainable Routes

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. By working backward from the target molecule, it is possible to identify simpler, commercially available starting materials and to devise a convergent and efficient synthetic route.

For this compound, a plausible retrosynthetic analysis would involve disconnecting the ester and ether functionalities, as well as breaking down the pyridine ring into simpler acyclic precursors.

A potential retrosynthetic pathway is outlined below:

Disconnect the ester: The methyl ester can be formed from the corresponding carboxylic acid (5-cyano-6-isopropoxynicotinic acid) through esterification.

Disconnect the ether: The isopropoxy group can be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a 6-chloro or 6-hydroxynicotinonitrile (B1311003) derivative.

Break down the pyridine ring: The polysubstituted pyridine ring can be conceptually disassembled into simpler building blocks. A common strategy for pyridine synthesis is the Hantzsch pyridine synthesis or related multi-component reactions. This would lead back to precursors such as an enamine, a dicarbonyl compound, and a source of ammonia.

This analysis suggests a synthetic route starting from simple, readily available materials, which is a key principle of sustainable synthesis.

Green Metrics Analysis of Synthetic Pathways (e.g., Atom Economy, E-factor)

Green chemistry metrics are essential tools for evaluating the environmental performance of chemical processes. nih.govmdpi.comwhiterose.ac.uk Atom economy and the Environmental Factor (E-factor) are two of the most widely used metrics. researchgate.net

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process.

E-factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process. researchgate.net

A proposed synthesis of this compound based on a multi-component reaction would likely have a high atom economy, as most of the atoms from the starting materials would be incorporated into the final product. To perform a full green metrics analysis, one would need to consider the yields of each step, the solvents used, and the energy consumed.

Table 3: Ideal vs. Practical Considerations for Green Metrics

| Metric | Ideal Scenario | Practical Challenges |

| Atom Economy | 100% (all reactant atoms in product) | Side reactions, use of protecting groups |

| E-factor | 0 (no waste produced) | Incomplete conversions, solvent waste, purification waste |

By analyzing these metrics, chemists can identify areas for improvement in a synthetic route, such as optimizing reaction conditions to improve yield, choosing more benign solvents, or developing catalytic processes to reduce waste. chemrxiv.org

Derivatization and Functionalization Reactions of the Nicotinate Scaffold

The nicotinate scaffold, with its multiple functional groups, offers numerous possibilities for further chemical transformations and derivatization.

The functional groups present in this compound—the cyano group, the ester, and the isopropoxy group—are all amenable to a variety of chemical transformations.

Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide. It can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or acid chlorides. It can also be reduced to a primary alcohol.

Isopropoxy Group: The ether linkage is generally stable, but under certain conditions, it could be cleaved to reveal a hydroxyl group at the 6-position.

The pyridine ring itself can also undergo further functionalization, although the existing substituents will direct the position of any new groups. The electron-withdrawing nature of the cyano and ester groups will influence the reactivity of the ring towards nucleophilic and electrophilic attack.

The ability to selectively modify these functional groups allows for the creation of a diverse library of compounds based on the this compound scaffold, which is crucial for applications such as drug discovery and materials science.

Post-Synthetic Modifications at Various Positions of the Nicotinate Ring

The structural framework of this compound offers multiple reactive sites that can be subjected to post-synthetic modifications. These transformations are crucial for the synthesis of a diverse range of analogs with varied electronic and steric properties. The reactivity of the nicotinate ring is significantly influenced by the interplay of the electron-withdrawing cyano and methoxycarbonyl groups, and the electron-donating isopropoxy group. These substituents modulate the electron density at different positions of the pyridine ring, thereby directing the regioselectivity of various chemical transformations.

Transformations of the Cyano Group (C5-Position)

The cyano group at the C5-position is a versatile functional handle that can be converted into a variety of other functionalities.

Reduction to Aldehyde and Amine: The selective reduction of the nitrile is a key transformation. Under controlled conditions, diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an imine, which upon aqueous workup, furnishes the corresponding aldehyde. It is crucial to carry out this reaction at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. If the primary amine is the desired product, stronger reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2/Raney Ni) can be employed. The chemoselectivity of these reductions in the presence of the ester group can be challenging, as both functionalities are susceptible to reduction by these reagents. Careful control of reaction conditions, such as temperature and the stoichiometry of the reducing agent, is essential to achieve the desired outcome.

| Reagent | Product | Conditions |

| DIBAL-H, then H₂O | 5-Formyl-6-isopropoxynicotinate | Low temperature (e.g., -78 °C) |

| LiAlH₄ or H₂/Raney Ni | Methyl 5-(aminomethyl)-6-isopropoxynicotinate | Room temperature or elevated temperature/pressure |

Hydrolysis to Amide and Carboxylic Acid: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid. Acid- or base-catalyzed hydrolysis can be employed. For instance, treatment with concentrated sulfuric acid or a mixture of a strong acid and an alcohol can lead to the formation of the corresponding amide. More vigorous conditions, such as prolonged heating with a strong acid or base, will typically lead to the carboxylic acid. The selective hydrolysis of the nitrile in the presence of the methyl ester at the C3-position requires careful optimization of the reaction conditions to avoid concomitant hydrolysis of the ester.

| Reagent | Product | Conditions |

| H₂SO₄, H₂O | Methyl 5-carbamoyl-6-isopropoxynicotinate | Controlled temperature |

| Strong acid or base, heat | 6-Isopropoxypyridine-3,5-dicarboxylic acid | Prolonged heating |

Modifications of the Ester Group (C3-Position)

The methyl ester at the C3-position can undergo several useful transformations.

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester to the corresponding carboxylic acid can be readily achieved by treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, followed by acidification. This transformation is generally high-yielding and provides a handle for further modifications, such as amide bond formation.

Amidation: The methyl ester can be directly converted to an amide by reaction with an amine. This reaction is often catalyzed by a Lewis acid or requires elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond under milder conditions.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH or KOH, then H⁺ | 5-Cyano-6-isopropoxynicotinic acid |

| Direct Amidation | R¹R²NH, heat or catalyst | N,N-Disubstituted-5-cyano-6-isopropoxynicotinamide |

| Amide Coupling | R¹R²NH, DCC/EDC | N,N-Disubstituted-5-cyano-6-isopropoxynicotinamide |

Substitution at the Isopropoxy Group (C6-Position)

The isopropoxy group at the C6-position is generally stable. However, under certain conditions, it can be cleaved or substituted. Nucleophilic aromatic substitution (SNAr) at this position is challenging due to the electron-donating nature of the alkoxy group. However, if the pyridine ring is further activated, for example by N-oxidation, displacement of the alkoxy group by other nucleophiles might be possible.

Reactions on the Nicotinate Ring

The pyridine ring itself can undergo various transformations, particularly if additional functional groups, such as halogens, are introduced.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen atom is present on the nicotinate ring (e.g., at the C2 or C4 position), it can serve as a handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the halogenated nicotinate and an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing aryl, heteroaryl, or alkyl groups onto the pyridine ring. The reactivity of the halide follows the general trend I > Br > Cl.

Sonogashira Coupling: This reaction enables the coupling of a terminal alkyne with the halogenated nicotinate, leading to the formation of an alkynyl-substituted pyridine derivative. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the halogenated nicotinate and an amine, providing access to a wide range of amino-substituted pyridines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-nitrogen or carbon-oxygen bonds. For instance, an amino-substituted nicotinate can be coupled with an aryl halide to form a diarylamine derivative. youtube.compearson.com Modern Ullmann-type reactions can often be carried out under milder conditions with the use of appropriate ligands. rsc.org

The regioselectivity of these reactions is dictated by the position of the halogen and the electronic nature of the other substituents on the ring. The electron-deficient nature of the pyridine ring generally favors nucleophilic aromatic substitution and cross-coupling reactions. youtube.comquora.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed chemical shift assignments, coupling constants, and multiplicity patterns for the protons of Methyl 5-cyano-6-isopropoxynicotinate are not available.

A specific peak list and chemical shift assignments for the carbon atoms in this compound have not been reported.

While these techniques are crucial for unambiguous structural assignment, no studies employing them for the characterization of this compound were found.

Information regarding the nitrogen NMR spectroscopy of this compound is not available in the surveyed literature.

Infrared (IR) Spectroscopy

Specific vibrational frequencies and their assignments for the characteristic functional groups of this compound have not been documented.

Analysis of Characteristic Functional Group Stretches (e.g., Nitrile, Ester, Ether)

Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule by detecting the vibrational frequencies of its bonds. In this compound, the key functional groups—nitrile, ester, and ether—each exhibit characteristic absorption bands.

Nitrile (C≡N) Stretch: The cyano group is one of the most readily identifiable functionalities in IR spectroscopy. It gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum. For aromatic nitriles, this stretching vibration typically appears between 2240 and 2220 cm⁻¹. The conjugation with the pyridine (B92270) ring system in this compound is expected to place the C≡N stretch in this specific range.

Ester (C=O and C-O) Stretches: The ester group presents two distinct stretching vibrations. The carbonyl (C=O) stretch is a very strong and sharp peak, typically found in the region of 1750-1735 cm⁻¹ for saturated esters. Its position can be influenced by conjugation; for an ester attached to an aromatic ring like pyridine, the peak is expected to appear at a slightly lower wavenumber, generally between 1730 and 1715 cm⁻¹. Additionally, the C-O single bond of the ester group produces a strong, characteristic band in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Ether (C-O-C) Stretch: The isopropoxy group contains an ether linkage. The asymmetric C-O-C stretching vibration of alkyl aromatic ethers typically results in a strong absorption band between 1275 and 1200 cm⁻¹. A corresponding symmetric stretch is also expected, usually appearing at a lower frequency, around 1075-1020 cm⁻¹.

The table below summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Ester (C=O) | Stretch | 1730 - 1715 | Very Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Ester/Ether (C-O) | Stretch | 1300 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems. The pyridine ring, substituted with electron-withdrawing (cyano, methyl ester) and electron-donating (isopropoxy) groups, constitutes a chromophore that absorbs UV radiation.

The expected electronic transitions for this molecule are primarily π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions.

π→π Transitions:* These are high-energy transitions associated with the conjugated π-system of the substituted pyridine ring. They typically result in strong absorption bands. The presence of multiple substituents that modify the electron density of the ring can lead to shifts in the absorption maxima (λmax) and the appearance of complex absorption profiles.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the ester and ether groups) to a π* anti-bonding orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions.

For substituted pyridines, absorption bands are often observed in the 250-300 nm range. The specific λmax for this compound would be influenced by the combined electronic effects of all its substituents. The interplay between the electron-donating isopropoxy group and the electron-withdrawing cyano and ester groups can extend the conjugation and shift the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The exact absorption maxima would need to be determined experimentally, but a primary absorption band is predicted in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. The choice of ionization method significantly affects the resulting mass spectrum.

Electron Ionization is a high-energy technique that typically causes extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact molecular weight of the compound (234.25 g/mol ), although it may be weak due to instability. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Loss of the Isopropyl Group: Cleavage of the isopropyl group (-C₃H₇) from the ether linkage would result in a significant fragment ion.

Loss of the Isopropoxy Radical: α-cleavage at the ether can lead to the loss of the isopropoxy radical (·OC₃H₇), a common pathway for ethers.

Loss of the Methoxy (B1213986) Radical: Cleavage of the methoxy radical (·OCH₃) from the methyl ester group is a characteristic fragmentation for methyl esters.

Loss of Carbon Monoxide: Subsequent fragmentation of ester-containing ions can involve the loss of a neutral carbon monoxide (CO) molecule.

The relative stability of the resulting carbocations and radical ions dictates the intensity of the observed peaks.

Chemical Ionization is a "softer" ionization technique that results in significantly less fragmentation than EIMS. It is particularly useful for confirming the molecular weight of a compound. In CIMS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule. This process typically forms a protonated molecule, [M+H]⁺, or an adduct ion (e.g., [M+NH₄]⁺). For this compound (MW = 234.25), the CIMS spectrum would be expected to show a prominent peak at m/z 235 ([M+H]⁺), confirming the molecular weight with minimal competing fragment ions.

LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming its identity. For a compound like this compound, reverse-phase LC would be coupled to a mass spectrometer, likely using a soft ionization source such as Electrospray Ionization (ESI). ESI typically produces protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). The primary ion observed would be at m/z 235, corresponding to the [M+H]⁺ ion, providing clear evidence of the compound's molecular weight.

The table below summarizes the expected key ions in the mass spectra of this compound using different ionization techniques.

| Ionization Technique | Expected Key Ion (m/z) | Ion Identity |

| EIMS | 234 | Molecular Ion (M⁺˙) |

| CIMS | 235 | Protonated Molecule ([M+H]⁺) |

| LC-MS (ESI) | 235 | Protonated Molecule ([M+H]⁺) |

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the reviewed literature. An HRMS analysis would be crucial for confirming the elemental composition of the molecule. This technique provides a highly accurate mass measurement, which can be used to calculate the precise molecular formula. The expected data would be presented in a table format, comparing the calculated mass for the proposed formula (C11H12N2O3) with the experimentally observed mass.

X-ray Crystallography for Definitive Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Had a crystal structure been determined, the following subsections would detail the findings.

Single Crystal X-ray Diffraction Data Collection and Refinement

This section would typically present a table summarizing the parameters of the X-ray diffraction experiment. This includes details about the crystal, the instrument used, and the refinement statistics that indicate the quality of the final structural model.

Table 1: Sample Crystal Data and Structure Refinement Table

| Parameter | Value |

|---|---|

| Empirical formula | C11H12N2O3 |

| Formula weight | 220.23 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = ?° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Determination of Molecular Conformation and Dihedral Angles

Analysis of the crystal structure would allow for a detailed description of the molecule's conformation. Key dihedral angles, which describe the rotation around specific chemical bonds, would be reported in a table to define the spatial relationship between different parts of the molecule, such as the orientation of the isopropoxy and methyl ester groups relative to the pyridine ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

This subsection would detail the non-covalent interactions that govern how the molecules pack together in the crystal lattice. This would involve identifying and quantifying any hydrogen bonds, π-π stacking interactions between pyridine rings, or other van der Waals forces. The presence and geometry of these interactions are crucial for understanding the crystal's stability and physical properties.

Elucidation of Absolute Configuration and Stereochemistry

If the molecule were chiral and crystallized as a single enantiomer, X-ray crystallography could be used to determine its absolute configuration. This would typically involve the calculation of the Flack parameter. However, this compound is an achiral molecule, so this section would not be applicable.

Crystal System and Space Group Determination

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal lattice. This fundamental information would be reported in the crystallographic data table (as shown in section 3.5.1).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Models for Electronic Structure and Energetics

Quantum chemical models are essential for understanding the electronic structure and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. arxiv.orgscielo.org.mx It offers a favorable balance between computational cost and accuracy, making it a standard approach for geometry optimization. arxiv.org For Methyl 5-cyano-6-isopropoxynicotinate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), would be used to find the molecule's lowest-energy three-dimensional structure. mdpi.comscielo.org.mx This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, which corresponds to the most stable molecular conformation. arxiv.org

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and shows the type of data obtained from DFT geometry optimization.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N (cyano) | 1.15 | |

| C-O (ester) | 1.35 | |

| C=O (ester) | 1.21 | |

| C-O (isopropoxy) | 1.37 | |

| Pyridine (B92270) C-C (avg.) | 1.39 | |

| **Bond Angles (°) ** | ||

| O-C-C (isopropoxy) | 109.5 | |

| C-C-N (cyano) | 179.0 | |

| C-O-C (ester) | 116.0 | |

| Dihedral Angles (°) | ||

| C(ring)-C-O-C (ester) | 178.5 |

For highly accurate predictions of thermochemical properties such as enthalpy of formation, more computationally demanding methods are required. High-level ab initio composite methods like Weizmann-1 (W1) and Weizmann-2 (W2) theory, particularly their explicitly correlated F12 versions (W1-F12, W2-F12), are designed to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). nih.govresearchgate.net These methods systematically combine results from different levels of theory and basis sets to extrapolate to the complete basis set limit. nih.gov Coupled-Cluster (CC) techniques, such as CCSD(T), are another class of high-accuracy methods that are often a core component of composite protocols. nih.gov Applying these methods to this compound would yield precise data on its stability and energy, though the computational expense would be significant. researchgate.net

Table 2: Example Thermochemical Data for this compound from a Hypothetical W1-F12 Calculation This table is illustrative and shows the type of data obtained from high-level thermochemical calculations.

| Property | Symbol | Predicted Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔfH°(298K) | -350.5 | kJ/mol |

| Standard Entropy | S°(298K) | 480.2 | J/(mol·K) |

| Heat Capacity | C_p | 250.8 | J/(mol·K) |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgquora.com While computationally efficient, HF systematically neglects a portion of the electron correlation—the way electrons avoid each other—which can affect the accuracy of predicted properties. epfl.chquora.com

Post-Hartree-Fock methods are a family of techniques developed to improve upon the HF approximation by explicitly including electron correlation. wikipedia.orgresearchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Configuration Interaction (CI) build upon the initial HF calculation to provide more accurate energies and molecular properties. epfl.chresearchgate.net These methods are more computationally intensive than HF but are crucial for systems where electron correlation plays a significant role. epfl.ch

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods are highly accurate, their computational cost can be prohibitive for studying large-scale phenomena or long-timescale events. Molecular Mechanics (MM) uses classical physics principles, treating atoms as spheres and bonds as springs, to rapidly calculate the energy of a molecule. This approach is suitable for exploring the conformational landscape of flexible molecules like this compound, particularly the rotation around the isopropoxy and ester groups.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior, revealing its flexibility, solvent interactions, and accessible conformations at a given temperature.

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various types of molecular spectra, providing a powerful tool for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states. mdpi.com It is highly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). mdpi.comdntb.gov.ua For this compound, a TD-DFT calculation would identify the key π → π* and n → π* transitions responsible for its UV-Vis absorption, linking them to specific molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound from a Hypothetical TD-DFT Calculation This table is illustrative and shows the type of data obtained from TD-DFT calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|

| 315 | 0.45 | HOMO → LUMO | π → π* |

| 278 | 0.21 | HOMO-1 → LUMO | π → π* |

| 245 | 0.08 | HOMO → LUMO+1 | π → π* |

Gauge-Including Atomic Orbital (GIAO) Method for NMR Spectra

The Gauge-Including Atomic Orbital (GIAO) method is a premier computational technique for the prediction of NMR chemical shifts. researchgate.net This approach, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). For heterocyclic aromatic compounds such as substituted pyridines, the GIAO-DFT approach has demonstrated high accuracy in predicting both ¹H and ¹³C NMR spectra. stenutz.eunih.gov

By applying this method to this compound, a theoretical NMR spectrum can be generated. This calculated spectrum is invaluable for assigning the signals in an experimentally obtained spectrum, confirming the molecular structure, and understanding the electronic environment of each atom. The accuracy of these predictions depends on the chosen functional and basis set, with levels like B3LYP and PBE0 often providing reliable results for such systems. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shifts for this compound using the GIAO Method This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound are not available in the cited literature.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Pyridine Ring Protons (H) | 7.5 - 9.0 | Aromatic region, deshielded by the electronegative nitrogen atom and substituents. |

| Isopropoxy CH (H) | 4.5 - 5.5 | Septet, shifted downfield due to the adjacent oxygen atom. |

| Isopropoxy CH₃ (H) | 1.2 - 1.6 | Doublet, typical range for methyl groups in an isopropoxy moiety. |

| Ester CH₃ (H) | 3.8 - 4.2 | Singlet, deshielded by the ester carbonyl and oxygen. |

| Pyridine Ring (C) | 110 - 165 | Positions influenced by the nitrogen atom and various substituents. |

| Cyano (C≡N) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| Ester Carbonyl (C=O) | 160 - 170 | Typical range for an ester carbonyl carbon. |

Vibrational Analysis and IR Spectra Prediction

Theoretical vibrational analysis is instrumental in interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a predicted spectrum of this compound can be generated. jocpr.comresearchgate.net These calculations help in the precise assignment of vibrational modes to the experimentally observed absorption bands. researchgate.net The potential energy distribution (PED) analysis further clarifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for similar functional groups and molecules like nicotinic acid and substituted pyridines.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2260 |

| Ester (C=O) | Stretching | 1710 - 1740 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Isopropoxy/Ester (C-O) | Stretching | 1050 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Two-Dimensional Infrared (2D IR) Spectroscopic Modeling

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that provides insights into molecular structure and dynamics on ultrafast timescales (picoseconds). nih.govnih.gov By spreading the vibrational spectrum across two frequency dimensions, 2D IR can reveal couplings between different vibrational modes and monitor conformational changes. acs.orgmdpi.com

For this compound, 2D IR could be used as a conformational probe, particularly to study the dynamics of the flexible isopropoxy group. nih.gov Computational modeling of the 2D IR spectrum is essential for interpretation. mit.edu Such simulations can predict the presence of cross-peaks, which are unambiguous indicators of vibrational coupling. nih.gov The strength and position of these cross-peaks are highly sensitive to the molecule's three-dimensional structure and the relative orientation of the coupled groups, offering a powerful tool for refining conformational ensembles determined by other methods. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational chemistry provides the tools to explore the conformational landscape of this compound by mapping its potential energy surface (PES). researchgate.net

This analysis is typically performed by systematically rotating the molecule's dihedral angles, such as those around the C-O bond of the isopropoxy group and the C-C bond connecting the ester to the pyridine ring. For each rotational step, the energy of the molecule is calculated, resulting in a PES that reveals the low-energy (stable) conformers and the energy barriers that separate them. Identifying the global minimum energy conformation and other low-lying conformers is crucial for understanding which shapes the molecule is most likely to adopt.

Computational Studies on Reaction Mechanisms and Pathways

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways. rsc.org For this compound, computational studies can elucidate potential synthetic routes or predict its reactivity. researchgate.net For instance, the reactivity of the nitrile group towards nucleophiles can be modeled to understand its potential for covalent interactions. nih.gov

These studies involve locating and characterizing the geometries and energies of reactants, transition states, and products along a proposed reaction coordinate. acs.orgacs.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic strategies. chim.it

Analysis of Electron Density Distribution and Molecular Orbitals

Understanding the electronic structure of this compound is key to predicting its reactivity. Computational methods can map the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule. researchgate.net Furthermore, Mulliken population analysis provides a method for estimating the partial atomic charge on each atom, offering a quantitative look at the charge distribution. researchgate.netwikipedia.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.net

The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its energy level and spatial distribution indicate the molecule's nucleophilic and electron-donating capabilities. researchgate.netrsc.org

The LUMO is the orbital that is most likely to accept electrons. Its energy and location point to the molecule's electrophilic sites. researchgate.netrsc.org

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org Analysis of these orbitals provides a theoretical foundation for understanding the molecule's behavior in chemical reactions and its electronic transitions. researchgate.net

Structure Reactivity Relationships in Methyl 5 Cyano 6 Isopropoxynicotinate and Analogs

Influence of the Isopropoxy Group on Reactivity and Electronic Properties

The 6-isopropoxy group, an alkoxy substituent, plays a pivotal role in modulating the electronic landscape of the pyridine (B92270) ring in Methyl 5-cyano-6-isopropoxynicotinate. As an electron-donating group (EDG), the oxygen atom's lone pairs can participate in resonance with the aromatic system. This donation of electron density, known as a positive mesomeric effect (+M), increases the electron density at the ortho and para positions of the ring.

This electron-donating nature has several significant consequences for the molecule's reactivity:

Activation of the Pyridine Ring: The increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution compared to an unsubstituted pyridine. However, the presence of strong electron-withdrawing groups elsewhere on the ring tempers this effect.

Directing Influence: The isopropoxy group directs incoming electrophiles primarily to the positions ortho and para to itself.

Nucleophilic Aromatic Substitution: The strong electron-donating character of the alkoxy group can make nucleophilic aromatic substitution (SNAr) reactions more challenging at positions other than those activated by the electron-withdrawing groups. The high electron density repels incoming nucleophiles.

The steric bulk of the isopropyl moiety can also influence reactivity by hindering the approach of reactants to the adjacent positions on the ring, a phenomenon known as steric hindrance.

Role of the Cyano Substituent as an Electron-Withdrawing Group

Positioned at the 5-position, the cyano (-C≡N) group acts as a potent electron-withdrawing group (EWG). Its influence stems from two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen atom pulls electron density away from the pyridine ring through the sigma bond framework.

Mesomeric Effect (-M): The cyano group can delocalize the ring's pi-electrons onto the nitrogen atom through resonance, further decreasing the electron density on the ring.

This strong electron-withdrawing capability significantly deactivates the pyridine ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the cyano group (positions 4 and 6). The presence of the cyano group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, thereby lowering the activation energy for this pathway.

Impact of the Methyl Ester Functionality on Chemical Transformations

The methyl ester (-COOCH₃) group at the 3-position also functions as an electron-withdrawing group, though its effect is generally considered weaker than that of the cyano group. It withdraws electron density primarily through a negative mesomeric effect (-M).

The primary role of the methyl ester functionality lies in its own reactivity, providing a site for various chemical transformations:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-isopropoxy-5-cyanonicotinic acid. This transformation is fundamental for creating derivatives or altering the solubility of the molecule.

Amidation: Reaction with amines can convert the methyl ester into a variety of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

The electronic interplay between the methyl ester, cyano, and isopropoxy groups dictates the conditions required for these transformations. For instance, the electron-deficient nature of the ring can influence the reactivity of the ester's carbonyl carbon.

Stereochemical Implications of Substituent Placement

In this compound itself, there are no chiral centers, meaning the molecule does not have stereoisomers. However, the spatial arrangement and steric bulk of the substituents have significant implications for the molecule's conformation and reactivity.

The isopropoxy group, with its branched alkyl chain, is bulkier than a methoxy (B1213986) or ethoxy group. This steric hindrance can:

Influence Reaction Rates: As mentioned, it can sterically hinder the approach of reagents to the adjacent 5-position (cyano group) and the nitrogen atom of the pyridine ring, potentially slowing down reactions at these sites.

If any of the substituents were to be modified to introduce a chiral center, for example, by using a chiral alcohol for transesterification, then diastereomers could be formed, and the stereochemistry would become a critical factor in the compound's properties.

Correlation between Molecular Structure and Spectroscopic Signatures

The specific arrangement of functional groups in this compound gives rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is particularly informative. The electron-donating and withdrawing effects of the substituents cause distinct chemical shifts for the two remaining aromatic protons on the pyridine ring.

The proton at the 2-position (H-2) and the proton at the 4-position (H-4) will appear as distinct signals, typically doublets due to coupling with each other.

The isopropoxy group will show a characteristic septet for the CH proton and a doublet for the two CH₃ groups.

The methyl ester will exhibit a singlet for its three protons (OCH₃).

The precise chemical shifts are a direct reflection of the electronic environment around each proton.

¹³C NMR Spectroscopy: The carbon spectrum provides further detail on the electronic structure.

The carbon atoms directly attached to electron-withdrawing groups (C3, C5) and the electronegative oxygen (C6) will be shifted downfield.

The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range.

The carbonyl carbon of the ester appears further downfield, typically around 160-170 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups based on their vibrational frequencies.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Cyano | C≡N | 2220-2240 (strong, sharp) |

| Methyl Ester | C=O | 1720-1740 (strong) |

| Aromatic Ring | C=C, C=N | 1500-1600 |

| Ether (Isopropoxy) | C-O | 1050-1250 |

The exact positions of these peaks can be subtly influenced by the electronic effects of the neighboring substituents, providing a holistic view of the molecule's structure.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The efficient and regioselective synthesis of polysubstituted pyridines like Methyl 5-cyano-6-isopropoxynicotinate remains a significant challenge in organic synthesis. nih.gov Future research should focus on developing novel synthetic methodologies that offer high yields, scalability, and functional group tolerance.

Furthermore, modular synthetic approaches, such as those involving cascade reactions, could provide a rapid and versatile means to construct the substituted pyridine (B92270) ring. nih.govorganic-chemistry.org A one-pot reaction combining readily available starting materials to build the core structure in a single operation would be highly desirable. organic-chemistry.org This could involve, for example, a multi-component reaction of an enamine, a dicarbonyl compound, and a cyanide source, followed by aromatization.

Finally, enzymatic and biocatalytic methods are emerging as powerful tools for green and sustainable synthesis. frontiersin.org Investigating the potential of enzymes to catalyze specific steps in the synthesis of this compound, such as the esterification or the introduction of the isopropoxy group, could lead to more environmentally friendly and efficient processes. frontiersin.org

Application of Advanced In Situ Characterization Techniques

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This data can be used to elucidate reaction pathways, identify rate-limiting steps, and optimize reaction conditions such as temperature, pressure, and catalyst loading. For instance, in situ IR could track the disappearance of a starting material's characteristic vibrational bands and the appearance of those corresponding to the product. researchgate.net

Raman spectroscopy is another powerful tool for in situ monitoring, particularly for reactions in heterogeneous systems or those involving crystalline intermediates. It can provide information on the molecular structure and bonding of species present in the reaction mixture.

Furthermore, the use of hyphenated techniques, such as online HPLC-MS (high-performance liquid chromatography-mass spectrometry), can provide detailed information on the composition of the reaction mixture, allowing for the identification and quantification of even minor components. This is particularly valuable for understanding the formation of impurities and developing strategies to minimize their formation.

Further Exploration of Computational Methodologies for Prediction and Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. epstem.netepstem.net Future research should leverage these tools to predict reaction outcomes, understand reaction mechanisms, and guide the design of new synthetic routes.

DFT calculations can be used to model the transition states of potential reaction pathways, providing insights into the activation energies and helping to predict the regioselectivity of a reaction. researchgate.net For example, computational modeling could be used to predict whether the cyanation of a substituted pyridine precursor is more likely to occur at the 5-position. The aryne distortion model, for instance, has been used to predict regioselectivity in reactions of pyridynes. nih.gov

Moreover, machine learning and artificial intelligence are emerging as valuable tools for predicting chemical reactivity and properties. rsc.orgrsc.orgresearchgate.netresearchgate.net By training models on large datasets of known reactions, it may be possible to predict the optimal conditions for the synthesis of this compound or to predict its physicochemical properties. researchgate.net These predictive models can significantly accelerate the discovery and optimization of new synthetic methods.

Computational studies can also aid in the interpretation of spectroscopic data. By calculating theoretical vibrational frequencies or NMR chemical shifts, it is possible to assign experimental spectra with greater confidence and to gain a deeper understanding of the molecule's structure and bonding. researchgate.net

Design and Synthesis of Mechanistically Relevant Analogs for Reactivity Studies

To fully understand the structure-activity relationships and the role of each functional group in determining the reactivity of this compound, the design and synthesis of a series of mechanistically relevant analogs is essential.

By systematically varying the substituents on the pyridine ring, it is possible to probe the electronic and steric effects on the molecule's reactivity. For example, replacing the isopropoxy group with other alkoxy groups of varying sizes (e.g., methoxy (B1213986), ethoxy, tert-butoxy) would allow for an investigation of steric hindrance at the 6-position. Similarly, replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups could be used to modulate the electronic properties of the pyridine ring and study the impact on reaction rates and regioselectivity. nih.gov

Kinetic studies on the reactions of these analogs, such as hydrolysis of the ester group or nucleophilic aromatic substitution, would provide quantitative data on the influence of each substituent. nih.govmdpi.comresearchgate.net For instance, the esterification kinetics of nicotinic acid derivatives have been studied to understand the influence of reaction parameters. researchgate.net This information would be invaluable for designing new reactions and for predicting the behavior of this compound in different chemical environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.